1-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole
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Overview
Description
1-(2,4-Dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with chlorine and methoxy groups, and an imidazole ring with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole typically involves multiple steps, starting with the preparation of the phenyl ring The phenyl ring is first chlorinated and methoxylated to introduce the appropriate substituents Subsequently, the imidazole ring is constructed through a cyclization reaction involving the phenyl ring and a suitable imidazole precursor
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
1-(2,4-Dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(2,4-Dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole can be compared to other similar compounds, such as:
2,4-Dichloro-5-methoxyaniline: Similar phenyl ring structure but different functional groups.
2-(Methylsulfanyl)imidazole: Similar imidazole ring but different phenyl substituents.
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole: Similar overall structure but lacking the methoxy group.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their substituents and functional groups.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS/c1-16-10-6-9(7(12)5-8(10)13)15-4-3-14-11(15)17-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBXVLALTRVHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C=CN=C2SC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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